TRPM2 Channel Activation: 4-Fold Lower Ca2+ Sensitivity of ADP-Ribose Compared to 2'-Deoxy-ADPR
In whole-cell patch-clamp recordings of HEK293 cells expressing human TRPM2, ADP-ribose (ADPR) exhibits an EC50 for Ca2+ co-agonism of 690 nM, compared to 190 nM for the analog 2'-deoxy-ADPR (2dADPR). This represents an approximately 4-fold higher Ca2+ sensitivity for 2dADPR [1]. Kinetic analysis further reveals that 2dADPR activates TRPM2 faster than ADPR, leading to higher current amplitudes at physiological Ca2+ concentrations. This quantitative difference is critical for experimental design: ADPR requires supraphysiological Ca2+ levels for robust channel activation, whereas 2dADPR can elicit responses at near-resting Ca2+ concentrations.
| Evidence Dimension | Ca2+ co-agonist sensitivity (EC50) |
|---|---|
| Target Compound Data | 690 nM |
| Comparator Or Baseline | 2'-deoxy-ADPR (2dADPR): 190 nM |
| Quantified Difference | 4-fold lower sensitivity |
| Conditions | Whole-cell patch clamp, HEK293 cells expressing human TRPM2 |
Why This Matters
This difference dictates which agonist is appropriate for studying TRPM2 function under physiological versus pathophysiological conditions; procurement of the correct analog is essential for assay reproducibility and translational relevance.
- [1] Pick J, Sander S, Etzold S, et al. 2′-deoxy-ADPR activates human TRPM2 faster than ADPR and thereby induces higher currents at physiological Ca2+ concentrations. Front Immunol. 2024;15:1294357. doi:10.3389/fimmu.2024.1294357. View Source
